molecular formula C17H17N3O4 B2930592 N-(2-carbamoylphenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide CAS No. 2034333-38-3

N-(2-carbamoylphenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide

Cat. No. B2930592
CAS RN: 2034333-38-3
M. Wt: 327.34
InChI Key: HMJPTEMNHVUXQG-UHFFFAOYSA-N
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Description

“N-(2-carbamoylphenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide” is a complex organic compound. It likely contains an indolizine core, which is a bicyclic structure consisting of a fused pyridine and pyrrole ring . The compound also seems to have carbamoyl (CONH2) and carboxamide (RC(O)NR2) functional groups .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a bicyclic core. The presence of these groups can significantly influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For instance, the carbamoyl and carboxamide groups could potentially undergo various reactions such as hydrolysis, reduction, and condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of the carbamoyl and carboxamide groups could influence its solubility, stability, and reactivity .

Scientific Research Applications

  • Synthesis and Characterization :

    • This compound has been synthesized and characterized in studies focusing on new chemical compounds with potential biological activities. For instance, Hassan et al. (2014) synthesized and characterized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, a related compound, and evaluated their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
  • Antimicrobial Study :

    • Patel and Patel (2010) conducted a study on fluoroquinolone-based 4-thiazolidinones, demonstrating their synthesis and antimicrobial activities. These compounds are structurally related and provide insights into the potential antimicrobial applications of similar carboxamide derivatives (Patel & Patel, 2010).
  • Cancer Research :

    • The compound and its derivatives have been explored for their potential in cancer research. Lu et al. (2021) synthesized a related molecule with significant inhibitory activity against some cancer cell lines, indicating the relevance of such compounds in developing new anticancer agents (Lu et al., 2021).
  • Drug Development :

    • Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors, demonstrating the compound's relevance in drug development for targeting specific enzymes or receptors (Schroeder et al., 2009).
  • Antituberculosis and Antibacterial Agents :

    • Mahanthesha et al. (2022) synthesized derivatives of a similar compound, showing excellent in vitro anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activity. This suggests the potential of N-(2-carbamoylphenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide in developing new treatments for various diseases (Mahanthesha, Suresh, & Naik, 2022).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety measures should be taken when handling it to avoid exposure .

properties

IUPAC Name

N-(2-carbamoylphenyl)-7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-24-13-9-14(21)20-8-4-7-12(20)15(13)17(23)19-11-6-3-2-5-10(11)16(18)22/h2-3,5-6,9H,4,7-8H2,1H3,(H2,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJPTEMNHVUXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N2CCCC2=C1C(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-carbamoylphenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide

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